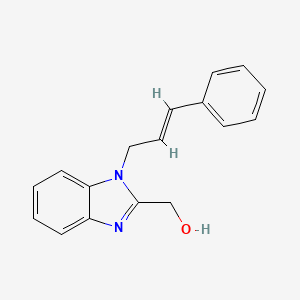![molecular formula C7H12O2 B2660505 (2-Oxabicyclo[4.1.0]heptan-7-yl)methanol CAS No. 102628-95-5](/img/structure/B2660505.png)
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol” is a chemical compound with the molecular formula C7H12O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 . The compound has a molecular weight of 128.17 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 128.17 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 114 . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Spectroscopic Studies
(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol and related compounds have been studied for their spectroscopic properties. Research by Senda et al. (1987) explored the 13C NMR spectra of diastereomeric pairs of 7-oxabicyclo[2.2.1]heptanes and tetrahydrofurans, revealing insights into intramolecular interactions and hydrogen bonding, which are crucial for understanding molecular structures and reactivity (Senda, Ohno, Ishiyama, Imaizumi, & Kamiyama, 1987).
Chemical Reactions and Synthesis
Studies have also focused on the chemical reactions involving derivatives of 2-oxabicyclo[4.1.0]heptan-7-yl)methanol. For example, Jendralla (1982) investigated the deamination reactions of N-(6-Methyl-3-oxabicyclo[4.1.0]hept-exo-7-yl)-N-nitrosoharnstoff in methanol, leading to the formation of various derivatives. This research highlights the potential of these compounds in synthetic organic chemistry (Jendralla, 1982).
Electrochemical Transformations
Electrochemical transformations of bicyclic compounds, including those related to this compound, have been explored. Ogibin et al. (1999) studied the electrolysis of 2-oxabicycloalkenes and -bicycloalkanes, leading to insights into their electrochemical methoxylation and bond cleavage. These findings are significant for developing new electrochemical methods in organic synthesis (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).
Propiedades
IUPAC Name |
2-oxabicyclo[4.1.0]heptan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-5-2-1-3-9-7(5)6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEMQBFOENIWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


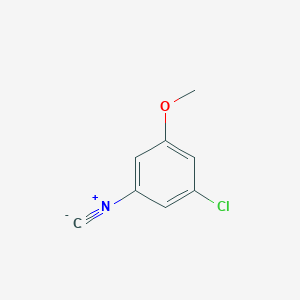
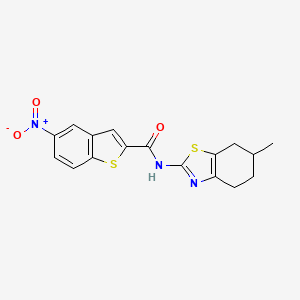

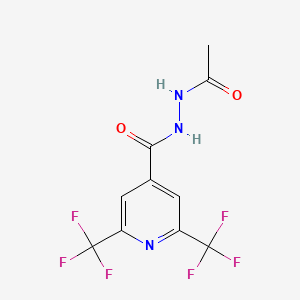


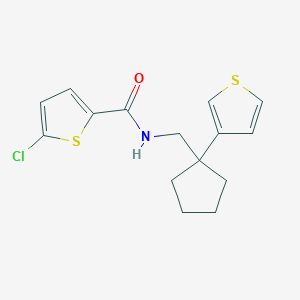
![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)
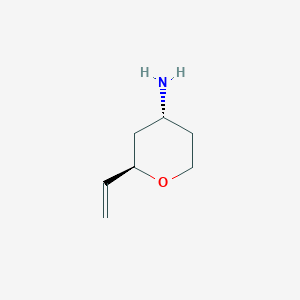
![N-(2-methylcyclohexyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2660440.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2660443.png)
